3-Bromopropane-1-thiol
Description
Overview of 3-Bromopropane-1-thiol's Significance in Organic Synthesis and Beyond
This compound is a versatile chemical reagent characterized by the presence of two distinct functional groups: a thiol (-SH) and a bromo (-Br) group. nih.gov This dual functionality allows it to participate in a wide array of chemical reactions, making it a valuable building block in organic synthesis. The thiol group is known for its nucleophilicity and its ability to form strong bonds with certain metals, while the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. lookchem.comgauthmath.com
The compound's utility extends to its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com Its reactive nature makes it a key component in the preparation of more complex sulfur-containing molecules. lookchem.com For instance, it can be used to introduce a mercaptopropyl group into various molecular frameworks.
Beyond traditional organic synthesis, this compound plays a crucial role in materials science, particularly in the formation of self-assembled monolayers (SAMs). scholaris.casigmaaldrich.comrsc.org The thiol group exhibits a strong affinity for gold and other noble metal surfaces, allowing for the creation of well-ordered, functionalized surfaces. sigmaaldrich.comrsc.org The exposed bromo group can then be further modified, enabling the tailoring of surface properties for applications in areas like biosensors and nanotechnology. cdnsciencepub.com
Historical Context and Evolution of Research on this compound and Related Thiol Compounds
The study of thiols has a long history, but the focused investigation into bifunctional thiols like this compound is a more recent development. The evolution of this research area has been closely tied to advancements in other scientific fields. The rise of nanotechnology and the development of self-assembled monolayers in the 1980s significantly spurred interest in alkanethiols and their derivatives. sigmaaldrich.comrsc.org
Researchers began to explore how molecules with specific functional groups at either end of an alkyl chain could be used to create highly organized and functional surfaces. This led to a deeper investigation into the synthesis and properties of compounds like this compound. Over the past few decades, research has expanded to include a wide range of bifunctional chelators and linkers for various applications, including the development of radiopharmaceuticals. nih.govresearchgate.netnih.gov The ability to create stable complexes with metals has been a driving force in this area of research. nih.govresearchgate.net
Current Research Landscape and Emerging Trends in this compound Chemistry
The current research landscape for this compound is dynamic and interdisciplinary. A significant trend is its application in "click chemistry," specifically in thiol-ene and thiol-yne reactions. researchgate.net These reactions are known for their high efficiency and mild reaction conditions, making them ideal for creating complex molecular architectures and functionalizing materials. researchgate.net
In materials science, there is a growing interest in creating vitrimers, a class of plastics that are strong and durable like thermosets but can be reprocessed. kinampark.com The dynamic covalent bonds in vitrimers are key to their properties, and the reactivity of thiols makes them suitable candidates for incorporation into these advanced materials. kinampark.com
Furthermore, the synthesis of sulfur-containing heterocycles remains an active area of research, with this compound serving as a potential precursor. acs.org The development of novel synthetic methods and the exploration of new catalytic systems continue to be emerging trends. acs.org For example, research into the use of N-methyl-2-pyrrolidone as a solvent and p-toluidine (B81030) as a redox mediator has shown promise in improving reaction rates and minimizing side products in thiol-ene reactions. researchgate.net
The ability to functionalize surfaces with this compound continues to be exploited in the development of biosensors and other advanced materials. cdnsciencepub.comresearchgate.net The creation of bifunctional supports for protein immobilization is one such application, where the thiol group can react to attach the protein, and the other functional group can be used for further modifications. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-bromopropane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrS/c4-2-1-3-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMNEJBJFZHNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10997119 | |
| Record name | 3-Bromopropane-1-thiol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10997119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75694-39-2 | |
| Record name | 1-Propanethiol, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075694392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromopropane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10997119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopropane-1-thiol | |
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Advanced Synthetic Methodologies for 3 Bromopropane 1 Thiol
Established Synthetic Pathways and Their Mechanistic Underpinnings
Several well-established methods for the synthesis of 3-Bromopropane-1-thiol have been reported in the chemical literature. These pathways typically involve the introduction of a thiol group onto a three-carbon chain bearing a bromine atom.
One common approach involves the nucleophilic substitution of a bromide ion in 1,3-dibromopropane (B121459) with a sulfur nucleophile. The use of sodium hydrosulfide (B80085) (NaSH) serves as a direct method to introduce the thiol functionality. The reaction proceeds via an SN2 mechanism, where the hydrosulfide anion attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion. To favor monosubstitution and minimize the formation of the dithiol byproduct, reaction conditions such as stoichiometry and temperature must be carefully controlled.
Another established route utilizes 3-bromo-1-propanol (B121458) as a starting material. This method typically involves a two-step process: activation of the hydroxyl group followed by displacement with a sulfur nucleophile. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. Subsequent reaction with a source of hydrosulfide, such as sodium hydrosulfide or thiourea (B124793) followed by hydrolysis, yields the desired this compound.
A third classical method is the anti-Markovnikov addition of hydrogen sulfide (B99878) (H₂S) to allyl bromide. This free-radical addition is typically initiated by UV light or a radical initiator. The reaction proceeds via a thiyl radical (HS•) which adds to the terminal carbon of the double bond, leading to the more stable secondary carbon radical. Subsequent abstraction of a hydrogen atom from another molecule of H₂S propagates the chain and yields the terminal thiol, this compound. The regioselectivity is a key feature of this pathway, ensuring the formation of the primary thiol.
| Starting Material | Reagents | Key Mechanism | Product |
| 1,3-Dibromopropane | Sodium Hydrosulfide (NaSH) | SN2 Nucleophilic Substitution | This compound |
| 3-Bromo-1-propanol | 1. TsCl, Pyridine (B92270); 2. NaSH | Hydroxyl Activation, SN2 | This compound |
| Allyl Bromide | H₂S, UV light or Initiator | Free-Radical Addition | This compound |
Novel and Green Chemistry Approaches to this compound Synthesis
In recent years, a significant focus has been placed on developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
The synthesis of this compound from precursors with multiple reactive sites necessitates a high degree of chemo- and regioselectivity. For instance, in the reaction of 1,3-dibromopropane with a sulfur nucleophile, controlling the reaction to achieve monosubstitution is a key challenge. The use of phase-transfer catalysis can be employed to enhance the selectivity of this reaction. By using a quaternary ammonium (B1175870) salt as a catalyst, the hydrosulfide anion can be efficiently transported into the organic phase, allowing for milder reaction conditions and potentially better control over the degree of substitution.
Furthermore, the anti-Markovnikov hydrothiolation of allyl bromide offers inherent regioselectivity. Modern advancements in this area focus on developing more controlled and efficient methods for this transformation, moving away from traditional radical initiators towards photocatalysis or transition-metal catalysis to achieve higher selectivity and yields under milder conditions.
Catalytic methods offer significant advantages in terms of efficiency and sustainability. The use of catalysts can lower activation energies, enabling reactions to proceed under milder conditions and often with higher selectivity.
Phase-transfer catalysis (PTC) represents a powerful tool for the synthesis of this compound from 1,3-dibromopropane. The catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the ionic nucleophile (e.g., SH⁻) from an aqueous or solid phase to the organic phase where the alkyl halide is dissolved. This allows the reaction to proceed at lower temperatures and with reduced byproduct formation compared to traditional homogeneous reactions.
While not yet widely reported specifically for this compound, the use of immobilized enzymes presents a promising avenue for green synthesis. Lipases or other hydrolases could potentially be used for the regioselective thiolation of a suitable precursor, offering high selectivity and operating under mild, environmentally benign conditions.
The principles of green chemistry encourage the use of renewable feedstocks and the reduction of hazardous waste. While the direct synthesis of this compound from renewable resources is not yet a well-established industrial process, research into biomass conversion offers potential future pathways. For example, 3-mercaptopropionic acid, which can be derived from bio-based sources, could potentially be converted to this compound through a series of chemical transformations.
Furthermore, the adoption of flow chemistry for the synthesis of this compound can contribute to a more sustainable process. Flow reactors offer enhanced heat and mass transfer, allowing for better control over reaction parameters, which can lead to higher yields, reduced reaction times, and minimized byproduct formation. This technology also allows for safer handling of hazardous reagents and intermediates.
Precursor Chemistry and Derivatization Strategies involving this compound
The dual functionality of this compound makes it an excellent starting material for the synthesis of a wide array of more complex molecules, particularly various thiol derivatives.
The thiol group of this compound can undergo a variety of reactions, including alkylation, acylation, and oxidation, to yield a range of important derivatives.
Thioethers: The most common derivatization involves the S-alkylation of the thiol group. In the presence of a base, the thiol is deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with various electrophiles, such as alkyl halides or epoxides, to form thioethers. For example, the reaction of this compound with an alkyl halide (R-X) in the presence of a base like sodium hydroxide (B78521) or potassium carbonate yields a 3-bromopropyl alkyl sulfide.
Thioesters: this compound can be acylated to form thioesters. This is typically achieved by reacting the thiol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine. The resulting S-(3-bromopropyl) thioesters are valuable intermediates in organic synthesis. For instance, the reaction with acetyl chloride would yield S-(3-bromopropyl) thioacetate.
Disulfides: The thiol group can be oxidized to form a disulfide linkage. Mild oxidizing agents such as iodine, hydrogen peroxide, or even air in the presence of a catalyst can be used to form bis(3-bromopropyl) disulfide. This symmetrical disulfide can be a useful crosslinking agent or a precursor for other sulfur-containing compounds.
| Derivative Class | Reactant | Reaction Conditions | Product Structure |
| Thioether | Alkyl Halide (R-X) | Base (e.g., NaOH, K₂CO₃) | Br-(CH₂)₃-S-R |
| Thioester | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Br-(CH₂)₃-S-CO-R |
| Disulfide | Oxidizing Agent (e.g., I₂) | Mild conditions | Br-(CH₂)₃-S-S-(CH₂)₃-Br |
Role in the Preparation of Sulfur-Containing Organic Compounds
This compound is a bifunctional molecule that serves as a valuable building block in organic synthesis for the creation of more complex sulfur-containing compounds. myskinrecipes.com Its structure, featuring both a nucleophilic thiol group (-SH) and an electrophilic carbon atom attached to a bromine atom (-Br), allows for versatile reactions to form new carbon-sulfur bonds. This dual reactivity makes it a key intermediate for introducing a sulfur-containing propyl chain into various molecular scaffolds.
The primary role of this compound in synthesis is in the preparation of thioethers (also known as sulfides). masterorganicchemistry.com Thioethers are an important class of organosulfur compounds with applications ranging from pharmaceuticals to materials science. myskinrecipes.comsemanticscholar.org The synthesis of these compounds can be achieved by leveraging either of the two reactive sites within the this compound molecule.
Reaction via the Thiol Group: The thiol group is acidic and can be deprotonated by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile that can readily participate in nucleophilic substitution reactions (typically SN2) with various electrophiles, such as alkyl halides. masterorganicchemistry.com When this compound is used in this manner, it effectively attaches its 3-bromopropylthio moiety to another molecule.
Reaction via the Alkyl Bromide Group: Conversely, the carbon-bromine bond is polarized, making the carbon atom adjacent to the bromine an electrophilic site. This site is susceptible to attack by other nucleophiles. When a sulfur-based nucleophile, such as another thiol or thiolate, is used, it displaces the bromide ion to form a new thioether. pearson.com This reaction pathway is useful for attaching a 3-mercaptopropyl group to a substrate.
The strategic use of either functional group allows chemists to construct a wide array of thioether derivatives.
Table 1: Synthesis of Thioether Derivatives Using this compound
This table illustrates the two primary pathways by which this compound is used to synthesize different classes of thioethers.
| Reactant | Role of this compound | Product Class | General Structure |
| Alkyl Halide (R-X) | Nucleophile (as thiolate) | 3-Bromopropyl Thioether | R-S-CH₂CH₂CH₂-Br |
| Thiol (R-SH) | Electrophile | 3-Mercaptopropyl Thioether | R-S-CH₂CH₂CH₂-SH |
Reactivity and Mechanistic Studies of 3 Bromopropane 1 Thiol
Nucleophilic Reactivity of the Thiol Functional Group
The thiol group is the sulfur analog of an alcohol and exhibits characteristic nucleophilicity, particularly upon deprotonation to the thiolate anion. This reactivity is central to its role in forming new carbon-sulfur and sulfur-sulfur bonds.
The thiol group of 3-bromopropane-1-thiol, especially in its deprotonated thiolate form (Br-CH₂CH₂CH₂-S⁻), is a potent nucleophile. Thiolates are generally stronger nucleophiles than their corresponding alkoxides because sulfur is larger, more polarizable, and less electronegative than oxygen. pearson.com This allows it to readily participate in bimolecular nucleophilic substitution (SN2) reactions.
In an SN2 mechanism, the thiolate nucleophile attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step. youtube.com This reaction proceeds via a backside attack, which leads to an inversion of stereochemistry at the electrophilic carbon if it is a chiral center. youtube.comscribd.com Given that primary alkyl halides are excellent substrates for SN2 reactions due to minimal steric hindrance, the thiolate derived from this compound can efficiently react with various alkyl halides to form thioethers. pearson.comyoutube.com
Table 1: Representative SN2 Reactions with Thiolates
| Nucleophile | Substrate (Electrophile) | Product | Reaction Type |
|---|---|---|---|
| 3-Bromopropyl thiolate | Methyl Iodide | 3-Bromo-1-(methylthio)propane | Thioether formation |
Thiols can undergo oxidative coupling to form disulfides (R-S-S-R'), a reaction of significant importance in various chemical and biological contexts. nih.gov The oxidation of this compound results in the formation of bis(3-bromopropyl) disulfide. This transformation can be achieved using a variety of oxidizing agents, including molecular bromine (Br₂), hydrogen peroxide, or oxygen. researchgate.netorganic-chemistry.orgyoutube.com
The mechanism often proceeds under basic conditions, where the thiol is deprotonated to the more reactive thiolate anion. youtube.comyoutube.com When using bromine as the oxidant, the thiolate acts as a nucleophile and attacks a bromine molecule, displacing a bromide ion to form a sulfenyl bromide intermediate (R-S-Br). youtube.comyoutube.com This intermediate is electrophilic at the sulfur atom and is subsequently attacked by a second thiolate molecule in another SN2-type reaction. This second nucleophilic attack displaces the remaining bromide, forming the stable disulfide bond. youtube.comresearchgate.net
Reaction Scheme for Disulfide Formation:
Deprotonation: R-SH + OH⁻ → R-S⁻ + H₂O
Nucleophilic Attack on Bromine: R-S⁻ + Br₂ → R-S-Br + Br⁻
Second Nucleophilic Attack: R-S⁻ + R-S-Br → R-S-S-R + Br⁻
Various reagents and catalytic systems have been developed for the efficient and selective oxidation of thiols to disulfides under mild conditions. nih.govresearchgate.netorganic-chemistry.org
The addition of the S-H bond of a thiol across a carbon-carbon double bond (thiol-ene reaction) or triple bond (thiol-yne reaction) is a highly efficient and versatile transformation classified as a "click" reaction. wikipedia.orgwikipedia.orgtaylorandfrancis.com These reactions are characterized by high yields, stereoselectivity, rapid rates, and mild reaction conditions. wikipedia.orgtaylorandfrancis.com this compound can serve as the thiol component in these additions, leading to the formation of functionalized thioethers.
These reactions can proceed through two primary mechanisms:
Radical Addition: This is the most common pathway, typically initiated by UV light or a radical initiator. A thiyl radical (R-S•) is generated, which then adds to the alkene or alkyne in an anti-Markovnikov fashion. wikipedia.orgwikipedia.orgalfa-chemistry.com This means the sulfur atom attaches to the less substituted carbon of the double or triple bond. The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. wikipedia.orgalfa-chemistry.com The thiol-yne reaction can proceed with the addition of one or two thiol molecules to the alkyne, potentially yielding a vinyl sulfide (B99878) or a 1,2-dithioether. wikipedia.org
Michael Addition: In the presence of a base or nucleophilic catalyst, the thiol can be deprotonated to a thiolate. This thiolate can then undergo a conjugate (Michael) addition to an electron-deficient alkene or alkyne (e.g., α,β-unsaturated carbonyls). taylorandfrancis.comnih.gov
Thiol-ene and thiol-yne reactions are widely used in polymer chemistry and materials science for applications such as polymer synthesis, surface patterning, and dendrimer construction. wikipedia.orgwikipedia.orgtaylorandfrancis.comrsc.org
Reactivity of the Bromine Moiety in this compound
The carbon-bromine bond in this compound provides a reactive site for nucleophilic substitution and cross-coupling reactions, where the molecule acts as an electrophile or a coupling partner.
The bromine atom, being more electronegative than carbon, creates a polar C-Br bond, rendering the adjacent carbon atom electrophilic. This allows this compound to act as an alkylating agent, transferring the 3-thiopropyl group to a nucleophile. oncohemakey.com This is a classic example of a nucleophilic substitution reaction, which, for this primary alkyl halide, proceeds via an SN2 mechanism. pearson.comscribd.com
A wide range of nucleophiles can displace the bromide ion, leading to the formation of various functionalized propanethiols.
Table 2: Alkylation Reactions Using this compound as the Electrophile
| Nucleophile | Product | Class of Compound Formed |
|---|---|---|
| Sodium Hydrosulfide (B80085) (NaSH) | Propane-1,3-dithiol | Dithiol |
| Sodium Cyanide (NaCN) | 4-Mercaptobutanenitrile | Cyanide |
| Ammonia (NH₃) | 3-Aminopropane-1-thiol | Amino thiol |
The carbon-bromine bond of this compound can participate in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing new carbon-carbon bonds. masterorganicchemistry.com
Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org this compound could potentially couple with an alkene, though alkyl halides are generally less reactive than aryl or vinyl halides in this transformation. The reaction typically involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.
Suzuki Reaction: The Suzuki reaction involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. masterorganicchemistry.comyoutube.com While typically used for sp²-hybridized carbons, advancements have expanded its scope. The participation of this compound would involve the standard catalytic cycle of oxidative addition, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. masterorganicchemistry.com
These cross-coupling reactions provide a sophisticated means to incorporate the 3-thiopropyl moiety into more complex molecular architectures.
Influence of Substituents on Reaction Pathways
The reactivity of this compound is primarily dictated by the interplay between its two functional groups: the nucleophilic thiol (-SH) at one end of the propane (B168953) chain and the electrophilic carbon bearing a bromine atom (-Br) at the other. The bromine atom, being a good leaving group, makes the C3 position susceptible to nucleophilic attack. The thiol group, particularly in its deprotonated thiolate form (-S⁻), is a potent nucleophile. This arrangement predisposes the molecule to specific reaction pathways, most notably intramolecular reactions.
The propane chain itself, being a flexible three-carbon linker, is crucial as it allows the thiol group to readily approach the electrophilic carbon center, facilitating intramolecular cyclization. The primary nature of the carbon attached to the bromine minimizes steric hindrance for nucleophilic substitution reactions. While external factors and reagents can influence intermolecular reactions, the inherent structure of this compound strongly favors intramolecular processes.
Intramolecular Cyclization and Rearrangement Processes
The most significant reaction pathway for this compound is intramolecular cyclization to form a four-membered heterocyclic compound, thietane (B1214591). This transformation is a classic example of an intramolecular nucleophilic substitution (SN2) reaction.
The process is typically initiated by a base, which deprotonates the thiol group to form the more nucleophilic thiolate anion. This thiolate then attacks the carbon atom bonded to the bromine, displacing the bromide ion and closing the ring.
Reaction Scheme: Step 1 (Deprotonation):HS-CH₂CH₂CH₂-Br + Base ⇌ ⁻S-CH₂CH₂CH₂-Br + Base-H⁺ Step 2 (Intramolecular SN2 Attack):⁻S-CH₂CH₂CH₂-Br → Thietane + Br⁻
This intramolecular substitution is a well-established strategy for the synthesis of thietanes. nih.gov While other reactions like intermolecular polymerization could potentially occur, the formation of the strained four-membered thietane ring is a kinetically favorable process under appropriate conditions, such as in dilute solutions that favor intramolecular over intermolecular events. No significant rearrangement processes for this compound are prominently documented in the reviewed literature.
Mechanistic Investigations of this compound Transformations
Detailed mechanistic investigations specifically focused on this compound are limited in the available scientific literature. However, the mechanism of its primary transformation—cyclization to thietane—can be inferred from the fundamental principles of intramolecular SN2 reactions.
There are no specific studies found in the search results that employ spectroscopic techniques like ¹⁹F NMR to monitor reaction intermediates of this compound. Such methods typically require the presence of a fluorine atom in the molecule as a spectroscopic handle. While techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy could theoretically be used to monitor the disappearance of the starting material and the appearance of the thietane product, specific studies detailing the monitoring of transient intermediates for this particular reaction were not identified.
Computational chemistry is a powerful tool for elucidating reaction mechanisms, including transition states and reaction energetics. epa.govbohrium.com However, specific computational studies (e.g., using Density Functional Theory) modeling the reaction mechanism of this compound, such as the transition state geometry and activation energy for its cyclization to thietane, were not found in the available search results. Such studies would be valuable in providing a deeper understanding of the reaction dynamics.
The key factors influencing the kinetics would be:
Base Strength: A stronger base will lead to a higher concentration of the reactive thiolate intermediate, increasing the reaction rate.
Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.
Temperature: As with most chemical reactions, increasing the temperature would increase the reaction rate.
Advanced Spectroscopic and Analytical Characterization of 3 Bromopropane 1 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the characterization of 3-Bromopropane-1-thiol. The asymmetry of the molecule results in three distinct chemical environments for both the protons and the carbon atoms, leading to three unique signals in each respective spectrum.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the proton signals are influenced by the electronegativity of the adjacent halogen (bromine) and heteroatom (sulfur). The protons on the carbon directly attached to the bromine atom (C3) are the most deshielded and thus appear furthest downfield. The protons on the carbon adjacent to the sulfur atom (C1) are also deshielded, but to a lesser extent. The thiol proton (-SH) itself typically appears as a broad singlet, though its chemical shift can be variable and it may exchange with deuterated solvents. The expected chemical shifts and splitting patterns are detailed in the table below, based on analyses of similar structures like 1-bromopropane and 1-propanethiol. docbrown.infochemicalbook.comchegg.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing three distinct signals for the three carbon atoms in the propyl chain. The carbon atom bonded to the bromine (C3) experiences the strongest deshielding effect and appears at the highest chemical shift. The carbon bonded to the thiol group (C1) is also shifted downfield relative to a standard alkane, while the central carbon (C2) is the least affected. docbrown.infoyale.edu
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Notes |
|---|---|---|---|---|
| ¹H NMR | -CH₂-Br (H3) | ~3.5 | Triplet | Most downfield due to the strong deshielding effect of bromine. |
| -CH₂-SH (H1) | ~2.7 | Triplet | Downfield shift caused by the sulfur atom. | |
| -CH₂- (H2) | ~2.1 | Quintet/Multiplet | Influenced by adjacent methylene groups. | |
| -SH | 1.3 - 1.6 | Singlet (broad) | Position can vary; may exchange with solvent. | |
| ¹³C NMR | -CH₂-Br (C3) | ~35 | - | Strongly deshielded by the electronegative bromine atom. |
| -CH₂- (C2) | ~33 | - | Central carbon in the propyl chain. | |
| -CH₂-SH (C1) | ~23 | - | Shielded relative to the other carbons but deshielded compared to a simple alkane. |
While not directly applicable to this compound itself, specialized NMR techniques are invaluable for studying its reactivity and the intermediates it may form. For instance, Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique used to study reaction mechanisms involving thiols. By using fluorinated reagents or derivatizing agents, transient species such as sulfenic acids (RSOH), which can be intermediates in thiol oxidation reactions, can be trapped and observed. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it possible to detect even highly reactive and short-lived intermediates that would be invisible to standard ¹H NMR.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound and for elucidating the structure of its derivatives through fragmentation analysis. The presence of a bromine atom in the molecule provides a distinctive isotopic signature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by 2 m/z units (the M and M+2 peaks), which is a clear indicator for the presence of a single bromine atom in the molecule or its fragments. chemicalbook.com
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally fragile molecules like this compound and its derivatives without causing significant fragmentation. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺. For this compound (molecular weight ≈ 155.06 g/mol ), the ESI-MS spectrum would show a characteristic pair of peaks. nih.govoregonstate.edu
| Ion | Formula | Expected m/z | Relative Abundance | Notes |
|---|---|---|---|---|
| [M+H]⁺ | C₃H₈⁷⁹BrS⁺ | ~155.96 | ~100% | Corresponds to the molecule with the ⁷⁹Br isotope. |
| [M+2+H]⁺ | C₃H₈⁸¹BrS⁺ | ~157.96 | ~98% | Corresponds to the molecule with the ⁸¹Br isotope. |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is another soft ionization technique, typically used for larger molecules such as polymers, peptides, or oligonucleotides. While less common for the direct analysis of a small molecule like this compound, it is highly relevant for characterizing its derivatives. For example, if this compound is used to functionalize a polymer or attach to a surface, MALDI-ToF MS can confirm the success of the modification by detecting the mass shift corresponding to the addition of the bromopropylthiol group. This technique is particularly useful in materials science and biochemistry for analyzing complex, high-mass structures. Current time information in Squamish-Lillooet, CA.nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and its conformational structure.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its specific bonds. Key diagnostic peaks include:
S-H Stretch: A weak but sharp absorption band typically appearing around 2550 cm⁻¹. The low intensity is due to the small change in dipole moment during the vibration.
C-H Stretch: Strong absorptions in the 2850-2975 cm⁻¹ region, characteristic of alkyl chains. docbrown.info
C-Br Stretch: A strong absorption in the fingerprint region, typically between 550 and 750 cm⁻¹, which confirms the presence of the bromoalkane functionality. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly useful for identifying the sulfur-containing functional groups. The C-S stretching vibration gives rise to a moderately intense band between 600 and 800 cm⁻¹. A key advantage of Raman is the ability to observe the C-S-H bending mode (βCSH) near 850 cm⁻¹. This peak can be definitively identified by isotopic labeling; upon deuteration of the thiol proton (dissolving the sample in D₂O), this band shifts significantly to a lower wavenumber (~620 cm⁻¹), confirming its assignment. docbrown.infoepa.gov
Furthermore, Raman spectroscopy is a powerful tool for studying the conformational isomers (conformers) of flexible molecules like this compound. Different rotational arrangements around the C-C bonds, such as trans and gauche conformers, have distinct vibrational frequencies, particularly for the C-S and C-C stretching modes. By analyzing the Raman spectrum, often at different temperatures, the relative populations of these conformers can be determined, providing insight into the molecule's conformational preferences in different states (e.g., liquid vs. solid). chemicalbook.comresearchgate.net
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|---|
| C-H Stretch | IR | 2850 - 2975 | Strong | Characteristic of the propyl chain. |
| S-H Stretch | IR | ~2550 | Weak | Diagnostic for the thiol group. |
| C-H Bend | IR | 1370 - 1470 | Medium | Scissoring and bending modes of CH₂ groups. |
| C-S-H Bend | Raman | ~850 | Medium | Shifts upon deuteration, confirming the thiol group. |
| C-S Stretch | Raman / IR | 600 - 800 | Medium | Sensitive to molecular conformation (gauche/trans). |
| C-Br Stretch | IR | 550 - 750 | Strong | Confirms the presence of the alkyl bromide. |
Tip-Enhanced Raman Spectroscopy (TERS) in Surface Studies
Tip-Enhanced Raman Spectroscopy (TERS) is a powerful analytical technique that provides chemical information with exceptionally high spatial resolution, making it ideal for studying surfaces at the nanoscale. beilstein-journals.orgrsc.org The technique combines the chemical specificity of Raman spectroscopy with the high-resolution imaging capabilities of scanning probe microscopy. In the context of this compound, TERS is particularly valuable for characterizing self-assembled monolayers (SAMs) on noble metal substrates like gold or silver. beilstein-journals.orgresearchgate.netsphinxsai.com
When this compound molecules form a monolayer on a metal surface, the thiol group (-SH) anchors the molecule to the substrate, creating a dense, organized layer. sphinxsai.comsemanticscholar.org TERS can be used to probe the structure, orientation, and chemical environment of these adsorbed molecules without the need for labeling. beilstein-journals.org The technique utilizes a sharp, metalized tip (typically silver or gold) from an Atomic Force Microscope (AFM) or Scanning Tunneling Microscope (STM). A laser is focused onto this tip, creating a localized surface plasmon resonance that dramatically enhances the Raman signal from molecules situated directly beneath it. beilstein-journals.org This enhancement allows for the detection of signals from a very small number of molecules, even down to a single molecule in some cases. beilstein-journals.org
Research Findings: Studies on various thiol-based SAMs have demonstrated the capability of TERS to chemically identify and map the distribution of different molecular species on a surface. beilstein-journals.org For instance, full spectroscopic imaging with TERS has been successfully used to measure the distribution of two different thiol isomers in an inhomogeneous self-assembled monolayer on a gold surface. beilstein-journals.org By scanning the TERS tip across the surface and collecting a Raman spectrum at each point, a detailed chemical map can be generated. This would allow researchers to study the homogeneity of a this compound SAM, identify defects or domain boundaries, and observe how the molecules arrange themselves on the substrate. dntb.gov.uadubowski.ca Specific vibrational modes corresponding to the C-S, C-Br, and C-H bonds in this compound would serve as markers to track the molecule's presence and orientation on the surface.
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| Spatial Resolution | Typically in the range of 10-20 nm, capable of reaching the single-molecule level. beilstein-journals.org | Enables nanoscale chemical mapping of SAMs, revealing domain structures, defects, and molecular arrangement. |
| Signal Enhancement | The metallic tip acts as a "nano-torch," amplifying the weak Raman signal by several orders of magnitude. beilstein-journals.org | Allows for the detection of monolayer and sub-monolayer coverages of weakly scattering molecules like this compound. beilstein-journals.org |
| Chemical Specificity | Provides a vibrational fingerprint of the molecules under the tip, allowing for unambiguous identification. | Vibrational modes for C-S, S-H, C-Br, and CH2 groups can be monitored to confirm molecular integrity and study surface binding. |
| Operating Environment | Can be performed in various environments, including ambient air, liquids, and ultrahigh vacuum (UHV). rsc.org | Allows for in-situ studies of SAM formation from solution or investigation of the SAM's stability under different conditions. |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating, identifying, and quantifying components within a mixture. For a compound like this compound, ensuring its purity is critical for applications such as the formation of well-defined SAMs.
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) is a highly sensitive and selective analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. ajprd.com It is an indispensable tool for assessing the purity of chemical compounds and analyzing complex mixtures. ajprd.com
In the context of this compound, an LC/MS analysis would begin with the injection of the sample into a liquid chromatograph. The sample is then carried by a mobile phase through a column packed with a stationary phase. Components in the sample interact differently with the stationary phase, causing them to separate based on properties like polarity and size. For a non-polar to moderately polar compound like this compound, reversed-phase chromatography (e.g., using a C18 column) would typically be employed.
As the separated components exit the chromatography column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrometer provides precise mass information that can confirm the identity of the target compound and help elucidate the structure of any impurities. ajprd.com
Research Applications: While specific LC/MS methods for this compound are not extensively detailed in the provided search context, the general applicability of the technique is well-established for related compounds. For example, LC/MS is widely used for the analysis of various biological thiols and for quantifying metabolites of related brominated compounds in biological and environmental samples. cdc.govbohrium.com To assess the purity of a this compound sample, a method would be developed to separate the main compound from potential impurities, such as starting materials, byproducts (e.g., disulfide-linked dimers), or degradation products. The mass spectrometer would confirm the presence of this compound by detecting its molecular ion and characteristic fragment ions, while also providing mass data for the identification of any co-eluting impurities.
| Parameter | Typical Condition/Method | Purpose in the Analysis |
|---|---|---|
| LC Column | Reversed-Phase C18 or C8 column. | Separates this compound from more polar or less polar impurities based on hydrophobicity. |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid. | Elutes compounds from the column, with the gradient allowing for the separation of a wide range of impurities. |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). | Generates gas-phase ions from the eluted compounds for mass analysis. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap. | Separates ions based on their mass-to-charge ratio (m/z), providing accurate mass measurements for identification. |
| Detection Mode | Full scan mode to detect all ions; Selected Ion Monitoring (SIM) for targeted quantification. | Identifies the molecular weight of the parent compound and any impurities; provides high sensitivity for quantifying known components. |
Applications of 3 Bromopropane 1 Thiol in Targeted Synthesis and Materials Science
Utilization as a Building Block in Complex Organic Synthesis
The dual functionality of 3-bromopropane-1-thiol allows for its sequential or simultaneous reaction at two distinct sites, providing a versatile tool for the synthesis of diverse molecular architectures. The thiol group can readily undergo nucleophilic addition or substitution reactions, while the bromine atom serves as a good leaving group in nucleophilic substitution reactions.
The incorporation of sulfur-containing moieties is a common strategy in drug design, as these groups can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This compound serves as a key intermediate in the production of various pharmaceuticals due to its ability to introduce a propylthioether linkage. nih.gov This structural motif is found in a range of bioactive compounds. The synthesis of thioether-containing drugs is an active area of research, with numerous protocols being developed for the formation of C-S bonds. researchgate.net
| Intermediate Type | Synthetic Strategy | Resulting Pharmaceutical Class (Example) |
| Thioether-linked compounds | Nucleophilic substitution of the bromide by a suitable nucleophile, followed by reaction of the thiol group. | Various, including potential antiviral or anticancer agents. |
| Sulfur-containing heterocycles | Intramolecular or intermolecular cyclization reactions involving both the thiol and bromide functionalities. | Compounds with potential biological activity. |
Similar to its application in pharmaceuticals, this compound is utilized in the synthesis of agrochemicals, such as fungicides and herbicides. pharmacophorejournal.com The presence of a sulfur atom can enhance the biological activity of these compounds. For instance, some antifungal agents incorporate thioether or heterocyclic moieties derived from thiol-containing precursors. thepharmajournal.comnih.govnih.govzsmu.edu.uaconnectjournals.com The development of new antifungal agents is crucial for managing resistant pathogens, and 1,2,4-triazole-3-thiol derivatives have shown promise in this area. seejph.com
Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound can be employed in their synthesis. Specifically, it can serve as a precursor for the formation of sulfur-containing heterocycles like 1,3-thiazines. pharmacophorejournal.comderpharmachemica.com These six-membered rings containing a nitrogen and a sulfur atom are found in various biologically active molecules. capes.gov.br The synthesis of 1,3-thiazine derivatives can be achieved through various methods, including condensation and cyclo-addition reactions. pharmacophorejournal.comderpharmachemica.com While general synthetic routes for 1,3-thiazines are well-established, the specific use of this compound allows for the introduction of a propyl side chain, which can be further functionalized.
A general approach to synthesizing 1,3-thiazines involves the reaction of a compound containing a nitrogen and a sulfur atom with a suitable dielectrophile. In this context, this compound could potentially react with an appropriate nitrogen-containing nucleophile to form the thiazine (B8601807) ring.
Thiol-ene chemistry has emerged as a powerful tool for the modification of peptides and proteins due to its high efficiency, selectivity, and biocompatibility. nih.govnih.govprinceton.edu This "click" reaction involves the radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. nih.gov this compound can be utilized in this context to introduce a bromo-functionalized propylthioether moiety onto a peptide or protein.
The process typically involves the reaction of the thiol group of this compound with an alkene-containing amino acid residue within the peptide or protein chain. This reaction is often initiated by light or a radical initiator. The resulting modified peptide or protein will then possess a terminal bromine atom, which can be used for further conjugation or functionalization. d-nb.info This approach allows for the site-specific modification of biomolecules, enabling the attachment of labels, drugs, or other functionalities. The thio-bromo "click" reaction is a less explored but viable method for preparing polymer-peptide conjugates. uni-halle.de
| Modification Step | Description |
| Thiol-ene Reaction | The thiol group of this compound reacts with an alkene-containing residue on the peptide or protein. |
| Resulting Product | A peptide or protein with a covalently attached 3-bromopropylthioether moiety. |
| Further Functionalization | The terminal bromine atom can be displaced by a nucleophile to attach other molecules of interest. |
Integration into Polymeric Materials and Nanostructures
The functional groups of this compound also lend themselves to applications in materials science, particularly in the synthesis and modification of polymers and nanostructures.
Thiol-functionalized polymers are extensively used in the development of biomedical materials, including hydrogels for drug delivery and tissue engineering. nih.govmdpi.comnih.govnih.govmdpi.comdntb.gov.ua Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the properties of natural tissues. mdpi.comnih.govmdpi.com The incorporation of thiol groups into the polymer structure allows for crosslinking through various mechanisms, including thiol-ene reactions, to form stable hydrogel networks. rsc.org
This compound can be used to introduce thiol functionalities into polymers. For example, a polymer with pendant reactive groups can be modified with this compound, resulting in a thiol-functionalized polymer. These polymers can then be crosslinked to form hydrogels. The presence of thioether linkages in the hydrogel network can also impart stimuli-responsive properties, such as sensitivity to reactive oxygen species (ROS), which is advantageous for targeted drug delivery applications. rsc.org
| Polymer Type | Method of Thiol Functionalization | Crosslinking Mechanism | Biomedical Application |
| Poly(ethylene glycol) (PEG) | Reaction with this compound | Thiol-ene click chemistry | Drug delivery, tissue engineering |
| Polysaccharides | Grafting of this compound | Disulfide bond formation or other crosslinking reactions | Wound dressing, cell encapsulation |
| Synthetic polymers | Copolymerization with a monomer containing a 3-mercaptopropyl group | Various crosslinking methods | Scaffolds for regenerative medicine |
Functionalization of Surfaces and Nanoparticles
The ability to tailor the chemical and physical properties of surfaces and nanoparticles is crucial for applications ranging from biosensing to catalysis. This compound serves as a key linker molecule in this context, enabling the covalent attachment of various chemical species to substrates like gold.
The functionalization process typically occurs in two stages. First, the thiol end of the this compound molecule chemisorbs onto the metallic surface, forming a strong, semi-covalent gold-sulfur (Au-S) bond. researchgate.netmdpi.com This reaction leads to the formation of a dense, self-assembled monolayer (SAM) where the propyl chains are oriented away from the surface, exposing the terminal bromo groups. This bromo-terminated surface is relatively inert but can be activated for subsequent reactions.
The second stage involves utilizing the reactive bromo-group as an anchor point for "grafting" desired molecules or polymers onto the surface. One common strategy is surface-initiated polymerization (SIP), where the bromo-group acts as an initiator for growing polymer chains directly from the surface. researchgate.netibm.commdpi.com This "grafting-from" approach allows for the creation of dense polymer brushes with controlled thickness and functionality. mdpi.com For example, techniques like atom transfer radical polymerization (ATRP) can be initiated from alkyl halide sites, such as the one presented by a this compound SAM.
Alternatively, the "grafting-to" method involves attaching pre-synthesized, thiol-terminated polymers to a gold surface. nih.gov The use of a small linker molecule like this compound allows for a different approach where the bromo-terminated surface can react with nucleophilic end-groups of other polymers or biomolecules, tethering them to the substrate. This versatility allows for the precise control of surface chemistry, enabling the development of materials with specific properties for advanced applications. nih.govresearchgate.net
Table 1: Research Findings on Surface Functionalization using Thiol-Based Linkers
| Substrate | Linker Type | Functionalization Method | Application/Outcome | Reference(s) |
| Gold Nanoparticles | Thiol-terminated polymers | Grafting-to | Creation of stable, polymer-coated nanoparticles with high grafting densities. | nih.gov |
| Gold Films | Thiolated polymers (from RAFT) | Grafting-to | Immobilization of polymers onto gold surfaces via strong thiol-gold affinity. | mdpi.com |
| Polymer Surfaces | Various thiols (e.g., 2-mercaptoethanol) | Plasma treatment followed by thiol grafting | Mediation of subsequent grafting of gold nanoparticles onto polymer substrates. | researchgate.net |
| Gold Nanoparticles | Oligothiol graft-copolymers | Grafting-to | Enhanced stabilization of nanoparticles against harsh conditions via multidentate binding. | nih.gov |
Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously upon the immersion of a substrate, such as gold, into a dilute solution of alkanethiols. sigmaaldrich.comsigmaaldrich.comrsc.org These monolayers are of significant interest for modifying interfacial properties. This compound is particularly useful for creating "reactive" SAMs.
When a gold substrate is exposed to a solution of this compound, the sulfur headgroup chemisorbs onto the gold, leading to the formation of a densely packed monolayer. nih.gov The resulting surface is uniformly terminated with propyl bromide groups. The quality and order of the SAM can be influenced by factors such as solvent choice, immersion time, and temperature. sigmaaldrich.comsigmaaldrich.com
The primary advantage of a SAM formed from this compound is the chemical accessibility of the terminal bromine atom. This allows the entire surface to be used as a template for further chemical synthesis. The exposed alkyl bromide moieties can undergo nucleophilic substitution reactions (S_N2), enabling the covalent attachment of a wide array of molecules, including amines, alcohols, and other thiols. This post-assembly modification is a powerful tool for creating complex surface architectures.
A key application of these bromo-terminated SAMs is to serve as a platform for surface-initiated polymerization (SIP). researchgate.netibm.com The covalently attached bromo-groups can act as initiators for controlled radical polymerization techniques. This allows for the growth of polymer brushes directly from the surface, where the polymer chains are tethered at one end. The resulting polymer layers can be used to control surface wettability, adhesion, and biocompatibility.
Table 2: Characterization of Thiol-Based Self-Assembled Monolayers
| Thiol Molecule Type | Substrate | Key Finding / Application | Characterization Techniques | Reference(s) |
| Alkanethiols | Gold | Formation of ordered, crystalline-like monolayers. | General Protocols | sigmaaldrich.comsigmaaldrich.com |
| n-Propanethiol | Gold (111) | Elucidation of the complex interfacial structure and phase transitions of short-chain alkanethiols. | Scanning Tunneling Microscopy (STM) | rsc.org |
| 11-mercaptoundecanoic acid | Gold | Development of rapid (15 min) SAM formation protocols. | Epifluorescence, Atomic Force Microscopy (AFM) | nih.gov |
| Bromo-terminated thiols (conceptual) | Gold | Creation of a reactive surface suitable for surface-initiated polymerization. | General Principles | researchgate.netmdpi.com |
Role in the Development of Functional Materials
Organic Light-Emitting Diode (OLED) Materials
In the field of organic electronics, the performance of devices like Organic Light-Emitting Diodes (OLEDs) is highly dependent on the molecular structure of the materials used. Hole transport materials (HTMs) are a critical component of OLEDs, responsible for efficiently transporting positive charge carriers (holes) to the emissive layer. Triarylamine derivatives are a prominent class of compounds used as HTMs due to their electrochemical and thermal stability. researchgate.netmdpi.com
The synthesis of these often complex, non-polymeric organic molecules involves multi-step reactions. This compound can serve as a versatile synthetic building block in the construction of such HTMs. Its bifunctional nature allows it to act as a flexible linker to connect different molecular fragments.
For instance, in the synthesis of a complex triarylamine-based HTM, the thiol group can react with an electrophilic site (e.g., an alkyl halide) on one aromatic core, while the bromo-propyl group can be used in a subsequent step to connect to another molecular unit, perhaps via a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction. researchgate.net This strategy allows for the introduction of a flexible, non-conjugated propyl thioether spacer into the final molecule. Such spacers can be used to tune the solubility, morphology, and electronic properties of the HTM, which are critical for achieving high device efficiency and operational stability. researchgate.net
Table 3: Synthetic Strategies for Hole Transport Materials (HTMs)
| HTM Class | Synthetic Reaction Type | Role of Building Blocks | Potential Role of this compound | Reference(s) |
| Triarylamines | Palladium-catalyzed C-N coupling | Coupling of primary/secondary aryl amines with aryl halides. | Could be used to pre-functionalize an aryl halide or amine with a propyl thioether linkage. | researchgate.net |
| Triarylamines | Ullmann reaction | Coupling of an aryl iodide with an amine using a copper catalyst. | Could be used to introduce a flexible side chain onto an aryl core. | mdpi.com |
| General Organic Molecules | Nucleophilic Substitution (S_N2) | Alkylation of phenols or amines. | The bromo-propyl group can act as an electrophile to link molecular fragments. | mdpi.com |
Self-Healing Materials
The development of materials that can autonomously repair damage is a rapidly growing field of research. One successful strategy for imparting self-healing properties to polymers, particularly polyurethanes, is the incorporation of dynamic covalent bonds into the polymer network. researchgate.net Disulfide bonds are particularly effective for this purpose, as they can undergo reversible exchange reactions (thiol-disulfide exchange), which allows the network to relax stress and rebond across a damaged interface. nih.gov
This compound is a candidate for introducing the necessary thiol functionality into a polymer backbone to facilitate this self-healing mechanism. For example, in the synthesis of a self-healing polyurethane, a custom diol containing a pendant thiol group could be incorporated into the polymer chain. A synthetic route to such a diol could involve the reaction of this compound.
Alternatively, a polyurethane could be synthesized with pendant bromoalkyl groups. These reactive sites could then be post-functionalized by reaction with a protected thiol, which is later deprotected to reveal the free thiol group. researchgate.netnih.gov Once the pendant thiol groups are present in the polymer network, they can be oxidized to form disulfide cross-links. When the material is damaged, these disulfide bonds can be broken and reformed, often catalyzed by the presence of free thiol groups, leading to the restoration of the material's integrity. nih.gov This approach enables the creation of robust yet repairable materials for a variety of applications. nih.gov
Table 4: Research on Self-Healing Polyurethanes with Dynamic Bonds
| Polymer System | Dynamic Bond Type | Healing Mechanism | Potential Role of this compound | Reference(s) |
| Waterborne Polyurethane (WPU) | Disulfide Bond | Thiol-disulfide exchange allows network rearrangement and repair. | As a precursor to synthesize a thiol-containing diol for incorporation into the WPU backbone. | nih.gov |
| Polyurethane Elastomer | Disulfide Bond | Catalyst-free disulfide metathesis at room temperature. | To introduce pendant thiol groups for subsequent disulfide cross-linking. | nih.gov |
| Modified Polyurethane | Latent Thiol Groups | Post-synthesis modification to introduce reactive thiol groups for surface functionalization. | As a reagent to convert pendant bromoalkyl groups into thiol groups (via a protected form). | researchgate.netnih.gov |
Here is the article about the chemical compound this compound.
Theoretical and Computational Investigations of 3 Bromopropane 1 Thiol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 3-bromopropane-1-thiol. These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state electronic structure, providing a basis for predicting its stability and reactivity.
Detailed research findings from such calculations would typically involve analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For a molecule like this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs, while the LUMO would likely be associated with the antibonding orbital of the carbon-bromine bond, indicating this site's susceptibility to nucleophilic attack.
Furthermore, these calculations can generate electron density maps and electrostatic potential (ESP) maps. The ESP map would visualize the charge distribution across the molecule, highlighting electron-rich regions (in red) and electron-poor regions (in blue). In this compound, the electronegative bromine and sulfur atoms would create distinct regions of negative potential, while the hydrogen atoms of the thiol group and the carbon backbone would show positive potential. This information is invaluable for predicting how the molecule will interact with other chemical species.
While specific DFT studies detailing the electronic structure of this compound are not widely available in published literature, several fundamental properties have been computed and are available in public databases. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 155.06 g/mol | Computed by PubChem 2.2 |
| Exact Mass | 153.94518 Da | Computed by PubChem 2.2 |
| XLogP3 | 1.6 | Computed by PubChem |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.6.11 |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11 |
| Topological Polar Surface Area | 1 Ų | Computed by Cactvs 3.4.6.11 |
| Heavy Atom Count | 5 | Computed by PubChem |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and interactions with its environment.
For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses two rotatable single bonds (C-C and C-S), allowing it to adopt various conformations (rotamers). An MD simulation would track the torsional angles of these bonds over time, revealing the most stable (lowest energy) conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity. The simulation would likely show a preference for staggered conformations to minimize steric hindrance between the bulky bromine atom and the thiol group.
MD simulations are also exceptionally useful for studying intermolecular interactions. By placing a this compound molecule in a simulation box with solvent molecules (e.g., water) or other solutes, one can observe how it interacts with its surroundings. These simulations can quantify the strength and dynamics of hydrogen bonds involving the thiol group and analyze non-covalent interactions, such as van der Waals forces. This provides insight into the molecule's solubility, aggregation behavior, and potential binding mechanisms to larger macromolecules.
Prediction of Spectroscopic Signatures (e.g., NMR, IR)
Computational methods can accurately predict the spectroscopic signatures of molecules, which is an invaluable tool for interpreting experimental data and confirming chemical structures.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using quantum chemical methods. After optimizing the molecule's geometry to find its lowest energy state, the vibrational frequencies corresponding to the normal modes of vibration are calculated. For this compound, these calculations would predict characteristic vibrational frequencies for key functional groups:
S-H stretch: A relatively weak absorption band typically around 2550-2600 cm⁻¹.
C-S stretch: A weak to medium band in the fingerprint region, usually between 600-800 cm⁻¹.
C-Br stretch: A strong absorption band typically found in the lower frequency region, around 500-650 cm⁻¹.
C-H stretches: Bands just below 3000 cm⁻¹ corresponding to the vibrations of the propane (B168953) backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a common application of computational chemistry. The chemical shifts are calculated by determining the magnetic shielding tensor for each nucleus within the molecule's optimized electronic structure. For this compound, the predicted ¹H NMR spectrum would show three distinct signals corresponding to the protons on each of the three carbon atoms. The protons on the carbon adjacent to the bromine atom (C3) would be the most deshielded (highest chemical shift), followed by the protons next to the sulfur atom (C1), and finally the protons on the central carbon (C2). Similarly, the ¹³C NMR spectrum would show three peaks, with their chemical shifts influenced by the electronegativity of the attached halogen and sulfur atoms.
| Proton Environment | Expected Chemical Shift (ppm) | Expected Splitting Pattern |
|---|---|---|
| -CH₂-SH | ~2.5 - 2.8 | Triplet |
| -CH₂-CH₂-CH₂- | ~2.0 - 2.3 | Quintet/Multiplet |
| -CH₂-Br | ~3.4 - 3.6 | Triplet |
| -SH | ~1.3 - 1.6 | Triplet |
Development of Structure-Activity Relationship Models
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used extensively in medicinal chemistry and toxicology to correlate the chemical structure of compounds with their biological activity or a specific property. These models aim to identify the chemical features responsible for a compound's effects.
While no specific QSAR models centered on this compound are prominently documented, its properties could be used as a data point in the development of such models. To build a QSAR model, a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition, toxicity) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment), or represent physicochemical properties (e.g., logP, molecular weight, polar surface area).
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-Bromopropane-1-thiol with high purity, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or thiolation reactions. For example, reacting 1-bromopropane with thiourea under reflux conditions, followed by hydrolysis, can yield the thiol derivative. Purity optimization (≥95%) requires careful control of stoichiometry, solvent selection (e.g., ethanol or DMF), and temperature gradients to minimize byproducts like disulfides . Post-synthesis purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate eluents) is critical.
Q. How can researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm the presence of the thiol (-SH) group and bromine positioning.
- FT-IR : Peaks near 2550–2600 cm indicate S-H stretching vibrations.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHBrS, MW: 155.06 g/mol) and isotopic patterns .
- Elemental Analysis : Validate Br and S content against theoretical values.
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer : Due to its volatility and potential toxicity (similar to 1-bromopropane analogs), handle under inert atmosphere (N/Ar) in fume hoods. Store in amber glass bottles at 2–8°C with desiccants to prevent oxidation. Toxicity assessments should reference Agency for Toxic Substances and Disease Registry (ATSDR) guidelines for brominated alkanes, emphasizing neurotoxic and carcinogenic risks .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterated analogs) of this compound aid in mechanistic studies?
- Methodological Answer : Deuterated derivatives (e.g., this compound-d) synthesized via H/D exchange or using deuterated starting materials (e.g., CDCHCDBr) enable tracking reaction pathways via kinetic isotope effects (KIE) in NMR or MS. These analogs are critical for studying metabolic degradation or environmental fate .
Q. What strategies resolve contradictions in toxicity data for this compound across studies?
- Methodological Answer : Conduct systematic data evaluation using frameworks like the EPA’s TSCA Scope Document, which integrates peer-reviewed literature, gray literature, and regulatory reports. For example, discrepancies in neurotoxicity thresholds may arise from variations in exposure models (in vitro vs. in vivo) or species-specific metabolic differences. Meta-analyses should weight data by study quality (e.g., OECD test guidelines) and reproducibility .
Q. How can computational tools predict synthetic routes for novel derivatives of this compound?
- Methodological Answer : Employ retrosynthetic analysis using AI platforms (e.g., Reaxys or Pistachio) to identify feasible pathways. For instance, substituting the bromine with nucleophiles (e.g., amines) or leveraging cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd catalysts can generate thiol-functionalized polymers or bioactive molecules. Density Functional Theory (DFT) simulations optimize transition states and reaction energetics .
Q. What advanced analytical methods detect trace impurities in this compound, and how are they validated?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with headspace sampling for volatile impurities (e.g., residual solvents) and liquid chromatography-tandem MS (LC-MS/MS) for non-volatile byproducts. Method validation follows ICH Q2(R1) guidelines, including specificity, linearity (R > 0.99), and limit of detection (LOD < 0.1%) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
